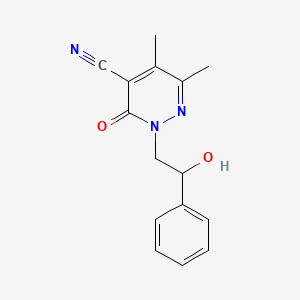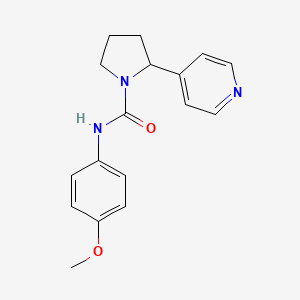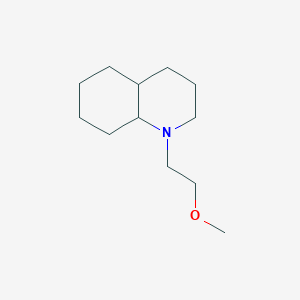
3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one, also known as MPHP, is a synthetic cathinone that belongs to the pyrrolidinophenone class of compounds. It is a potent psychostimulant that has gained popularity in the recreational drug market due to its euphoric and stimulant effects. However, its potential as a research chemical has also been recognized, and it has been used in scientific studies to investigate its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one is not fully understood, but it is thought to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which is responsible for its stimulant and euphoric effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. It also increases the release of dopamine, norepinephrine, and serotonin in the brain, which is responsible for its stimulant and euphoric effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one has a number of advantages and limitations for lab experiments. Its potency and selectivity make it a useful tool for investigating the role of dopamine, norepinephrine, and serotonin in the brain. However, its potential for abuse and toxicity means that caution must be taken when handling and using it in experiments.
Zukünftige Richtungen
There are a number of future directions for research on 3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one. One area of interest is its potential as a treatment for addiction, particularly cocaine addiction. Another area of interest is its potential as an antidepressant, as it has been shown to increase serotonin and dopamine levels in the brain. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one can be synthesized through a multi-step process that involves the reaction of pyrrolidine with 4-pyridinecarboxaldehyde to form the intermediate 2-pyridin-4-ylpyrrolidine. This intermediate is then reacted with 3-methylbutanone to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one has been used in scientific research to investigate its potential as a therapeutic agent for various conditions. One study found that it had potential as an antidepressant, as it was able to increase serotonin and dopamine levels in the brain. Another study found that it had potential as a treatment for cocaine addiction, as it was able to reduce cocaine self-administration in rats.
Eigenschaften
IUPAC Name |
3-methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(2)10-14(17)16-9-3-4-13(16)12-5-7-15-8-6-12/h5-8,11,13H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYFPBFWKFLFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCC1C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516751.png)




![2-[(4-Chlorophenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516779.png)
![2-[(4-Tert-butylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516787.png)
![1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide](/img/structure/B7516788.png)


![N'-[2-(2,4-dioxoquinazolin-1-yl)acetyl]-2-(4-fluorophenyl)quinoline-4-carbohydrazide](/img/structure/B7516811.png)
![N-[1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-oxopropan-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B7516819.png)
![2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide](/img/structure/B7516822.png)